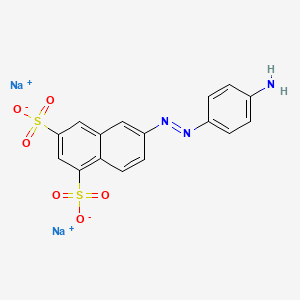
1,3-Naphthalenedisulfonic acid, 6-((p-aminophenyl)azo)-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 6-[(4-aminophenyl)azo]naphthalene-1,3-disulfonate is a synthetic azo dye known for its vibrant color and extensive use in various industries. This compound is characterized by its complex molecular structure, which includes an azo group (-N=N-) linking two aromatic rings. It is commonly used in textile dyeing, printing, and as a pH indicator in laboratories.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 6-[(4-aminophenyl)azo]naphthalene-1,3-disulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminophenylamine in the presence of sodium nitrite and hydrochloric acid to form a diazonium salt. This intermediate is then coupled with naphthalene-1,3-disulfonic acid under alkaline conditions to yield the final azo dye.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures. The final product is usually isolated by filtration, washed, and dried before being packaged for distribution.
化学反应分析
Types of Reactions
Disodium 6-[(4-aminophenyl)azo]naphthalene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and sulfonating agents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学研究应用
Disodium 6-[(4-aminophenyl)azo]naphthalene-1,3-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in textile dyeing, printing, and as a colorant in various products.
作用机制
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. This property makes it useful as a pH indicator, where it changes color in response to changes in pH. In biological systems, the compound can interact with cellular components, leading to staining and visualization under a microscope.
相似化合物的比较
Similar Compounds
- Disodium 4-amino-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate
- Disodium 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate
Uniqueness
Disodium 6-[(4-aminophenyl)azo]naphthalene-1,3-disulfonate is unique due to its specific molecular structure, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a versatile compound in both research and industry.
生物活性
1,3-Naphthalenedisulfonic acid, 6-((p-aminophenyl)azo)-, disodium salt is an azo compound utilized primarily in dye manufacturing and as a chemical intermediate. Its biological activity has garnered attention due to its potential applications in various fields, including pharmaceuticals and environmental science. This article reviews the biological activity of this compound, highlighting its mechanisms of action, toxicity, and potential therapeutic uses.
- Molecular Formula : C₁₀H₉N₂Na₂O₆S₂
- Molecular Weight : 347.27 g/mol
- CAS Number : 14170-43-5
The biological activity of azo compounds often involves their ability to undergo reductive cleavage in biological systems, leading to the release of aromatic amines. This process can result in various biological effects:
- Antioxidant Activity : Some studies indicate that naphthalenedisulfonic acid derivatives exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
- Enzyme Inhibition : Azo compounds can inhibit specific enzymes, such as acetylcholinesterase, which may have implications for neuroprotective strategies.
- Cytotoxicity : Certain derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Enzyme Inhibition | Inhibits acetylcholinesterase | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antioxidant Properties
A study investigated the antioxidant activity of various naphthalenedisulfonic acid derivatives. The results indicated that these compounds effectively scavenge free radicals and reduce lipid peroxidation in vitro. The study concluded that the antioxidant properties could be beneficial in preventing oxidative damage associated with various diseases.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of acetylcholinesterase by 1,3-naphthalenedisulfonic acid derivatives demonstrated significant inhibition rates. This suggests a potential therapeutic application in conditions like Alzheimer's disease, where acetylcholine levels are crucial for cognitive function.
Case Study 3: Cytotoxic Effects
In vitro studies on cancer cell lines revealed that specific derivatives of 1,3-naphthalenedisulfonic acid exhibited cytotoxic effects. The mechanisms involved apoptosis induction and cell cycle arrest at the G2/M phase, indicating a promising avenue for developing anticancer agents.
Toxicological Profile
While the beneficial properties of naphthalenedisulfonic acid derivatives are notable, toxicity assessments are critical. Studies have indicated that some azo compounds may be mutagenic or carcinogenic upon metabolic activation. Regulatory bodies have conducted screenings to evaluate the safety profiles of these compounds in consumer products and environmental contexts.
属性
CAS 编号 |
67875-26-7 |
|---|---|
分子式 |
C16H11N3Na2O6S2 |
分子量 |
451.4 g/mol |
IUPAC 名称 |
disodium;6-[(4-aminophenyl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C16H13N3O6S2.2Na/c17-11-1-3-12(4-2-11)18-19-13-5-6-15-10(7-13)8-14(26(20,21)22)9-16(15)27(23,24)25;;/h1-9H,17H2,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI 键 |
HAZCNZLBUITABT-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1N)N=NC2=CC3=CC(=CC(=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















